molecular formula C14H18O3 B8516841 4-(Methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde CAS No. 74021-58-2

4-(Methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde

Cat. No.: B8516841
CAS No.: 74021-58-2
M. Wt: 234.29 g/mol
InChI Key: BWOFOKOAUKWKBC-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

74021-58-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

4-(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C14H18O3/c1-11(2)4-6-13-8-12(9-15)5-7-14(13)17-10-16-3/h4-5,7-9H,6,10H2,1-3H3

InChI Key

BWOFOKOAUKWKBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=O)OCOC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 45 ml of ethanol were dissolved 6.99 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl2-butenyl)acetophenone obtained in Production Example 13 and 5.01 of the 4-methoxymethoxy-3-(3-methyl-2-butenyl)benzaldehyde, and the solution was cooled to 0° C. Then, 65 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred at room temperature overnight. The reaction liquid was neutralized with 6N hydrochloric acid and extracted with ethyl acetate, and the ethyl acetate layer was washed with water, dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation and the residue was recrystallized from n-hexane to obtain 7.22 g (yield=61.7%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3,3'-bis(3-methyl-2-butenyl)chalcone.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl2-butenyl)acetophenone
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Then, 7.0 g of the so-obtained 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde was dissolved in770 ml of tetrahydrofuran, and 19.25 g of N,N-diisopropylethylamine was added to the solution and the mixture was stirred at room temperature for 1 hour. After the reaction, the reaction liquid was cooled to 0° C. and 7.0 ml of chloromethyl methyl ether was dropped into the reaction liquid, and the mixture was stirred at room temperature overnight. Then, the reaction liquid was poured into ice water, and the organic layer was extracted with ether, washed with water, dried with anhydrous sodium sulfate, and filtered. The obtained residue was subjected to the column chromatography (260 g of 200-400 mesh Kieselgel 60, hexane/ethyl acetate=6/1, 0.4 kg/cm2), fractions of 50 ml were recovered in sequence, and the 14th to 24th fractions were combined to obtain 7.85 g (yield=91.1%) of 4-methoxymethoxy-3-(3-methyl-2-butenyl)benzaldehyde in the form of a colorless liquid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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